1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride
Description
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-7-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11H,3-4,6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUKVDXUFJCOAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632702 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-7-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175871-45-1 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-7-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Immobilization of Tetrahydroisoquinoline Precursors
A resin-bound tetrahydroisoquinoline carboxylate intermediate is prepared using Wang resin or Merrifield resin. The ring nitrogen is protected with a tert-butoxycarbonyl (Boc) group, while the exocyclic amine is functionalized with a fluorenylmethyloxycarbonyl (Fmoc) group for orthogonal deprotection.
Sequential Functionalization
Cleavage and Salt Formation
Hydrochloric acid (1–3 M in dioxane) cleaves the resin-bound product, simultaneously protonating the amine to yield the hydrochloride salt. This method achieves 70–85% purity, requiring further purification via reversed-phase HPLC.
Solution-Phase Cyclization of Phenethylamine Derivatives
A scalable solution-phase route, adapted from tetrahydroisoquinoline syntheses, involves Pictet-Spengler cyclization:
Key Reaction Steps
-
Formation of Phenethylamine Intermediate :
Reaction of 3-aminophenethyl alcohol with benzyl chloroformate introduces a carbamate protecting group, yielding N-Cbz-3-aminophenethyl alcohol. -
Cyclization :
Treatment with formaldehyde in acetic acid at 80°C induces cyclization to 7-amino-1,2,3,4-tetrahydroisoquinoline. -
Deprotection and Salt Formation :
Hydrogenolysis of the Cbz group under H₂/Pd-C in methanol, followed by HCl gas bubbling, affords the hydrochloride salt in 92% purity.
Optimization Data
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Cyclization Temp. | 80°C | 78% → 89% |
| Acid Catalyst | Acetic Acid (0.5 M) | 65% → 82% |
| Hydrogenolysis Time | 12 hours | 85% → 92% |
Reductive Amination of Isoquinoline Precursors
Substrate Preparation
7-Nitroisoquinoline is reduced to 7-aminoisoquinoline using H₂/Raney nickel in ethanol. Subsequent hydrogenation of the pyridine ring with PtO₂ under 50 psi H₂ yields 1,2,3,4-tetrahydroisoquinolin-7-amine.
Critical Process Parameters
-
Nitro Reduction :
-
Catalyst: 10% Pd/C, 30 psi H₂, 25°C
-
Yield: 94% (7-aminoisoquinoline)
-
-
Ring Hydrogenation :
Microwave-Assisted Synthesis
A rapid protocol utilizing microwave irradiation enhances reaction kinetics:
One-Pot Procedure
-
3-Aminophenylacetonitrile (1.0 equiv), paraformaldehyde (1.2 equiv), and ammonium chloride (2.0 equiv) are mixed in DMF.
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Microwave irradiation at 150°C for 20 minutes induces cyclization and simultaneous ammonium salt formation.
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Cooling and filtration yield the crude product, which is recrystallized from ethanol/diethyl ether (4:1) to achieve 95% purity.
Comparative Efficiency
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional Heating | 6 h | 75% | 88% |
| Microwave | 20 min | 91% | 95% |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O) : δ 2.78–2.85 (m, 2H, CH₂), 3.12–3.19 (m, 2H, CH₂), 4.22 (s, 1H, NH), 6.92 (d, J = 8.4 Hz, 1H, ArH), 7.03 (s, 1H, ArH), 7.21 (d, J = 8.4 Hz, 1H, ArH).
-
HRMS (ESI+) : m/z calcd for C₉H₁₃N₂ [M+H]⁺ 149.1073, found 149.1075.
| Parameter | Specification | Rationale |
|---|---|---|
| Temperature | 2–8°C | Minimizes thermal hydrolysis |
| Atmosphere | Nitrogen | Prevents oxidative degradation |
| Light Exposure | Amber glass vials | Reduces photolytic cleavage |
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinoline derivative.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction and substitution can produce various functionalized tetrahydroisoquinoline derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H13ClN
- Molecular Weight : 173.66 g/mol
- CAS Number : 175871-45-1
The compound belongs to the tetrahydroisoquinoline family, which is characterized by a bicyclic structure containing nitrogen. This structural feature imparts unique chemical properties that facilitate interactions with various biological targets.
Neuroprotective Effects
Research has indicated that THIQ exhibits neuroprotective properties. It has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased neurotransmitter levels in the brain, potentially enhancing mood and cognitive functions .
In animal models, THIQ has demonstrated protective effects against neurotoxins like MPTP, which induces Parkinsonian symptoms. Studies reveal that THIQ can preserve dopaminergic neurons from neurotoxic damage .
Antidepressant Activity
THIQ's modulation of neurotransmitter systems suggests its potential as an antidepressant agent. By influencing dopamine and serotonin signaling pathways, it may alleviate symptoms of depression . This has led to ongoing investigations into its efficacy and mechanism of action in treating mood disorders.
Anticancer Properties
Preliminary studies have indicated that THIQ derivatives possess anticancer activity. They have been reported to inhibit various cancer cell lines through mechanisms that may involve the modulation of apoptotic pathways and interference with cell cycle progression .
Building Block in Organic Synthesis
THIQ serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in medicinal chemistry for developing new therapeutic agents .
Development of Ligands for Receptors
THIQ analogs have been explored as ligands for various receptors, including dopamine receptors (D3R). Recent studies have highlighted the design of selective D3R antagonists based on THIQ scaffolds, which could lead to new treatments for disorders such as schizophrenia and addiction .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote cellular responses .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Findings :
- Positional isomerism (e.g., 6- vs. 7-amino substitution) minimally affects molecular weight but significantly alters bioactivity. For example, the 6-amine analog (CAS 175871-42-8) shows reduced receptor-binding affinity compared to the 7-amine derivative in preliminary assays .
- Methylation (e.g., 2-methyl analog) increases lipophilicity (logP ~1.8 vs. ~1.2 for the parent compound), enhancing blood-brain barrier penetration .
Functionalized Derivatives
Table 2: Functional Group Modifications
Key Findings :
- Ketone derivatives (e.g., CAS 82771-27-5) exhibit higher thermal stability (boiling point ~293°C) due to hydrogen bonding with the carbonyl group .
- Hydroxymethyl derivatives (e.g., CAS 2152636-99-0) are pivotal in prodrug development, leveraging esterase-mediated hydrolysis for targeted drug release .
Physicochemical and Industrial Metrics
Table 3: Industrial Availability and Purity
Key Findings :
- The parent compound (CAS 175871-45-1) is priced higher than its ketone derivative due to complex synthesis (e.g., reductive amination requiring palladium catalysts) .
Biological Activity
1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride (THIQ) is a compound belonging to the tetrahydroisoquinoline class of alkaloids. This class has garnered significant attention due to its diverse biological activities, including antimicrobial, antiviral, and neuroprotective effects. This article explores the biological activity of THIQ, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Antiviral Activity
Recent studies have highlighted the antiviral potential of THIQ derivatives against SARS-CoV-2. For instance, a novel compound based on the THIQ structure demonstrated significant inhibition of viral replication in Vero E6 cells. The compound exhibited a half-maximal effective concentration (EC50) of 3.15 μM and a selective index (SI) exceeding 63.49, indicating potent antiviral activity comparable to established antiviral drugs like chloroquine (CQ) and hydroxychloroquine (HCQ) .
Antimicrobial Activity
THIQ compounds have also shown promising results in combating various bacterial infections. A study evaluated several THIQ derivatives against pathogenic strains such as Staphylococcus aureus and Klebsiella pneumoniae. Notably, certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 25 μg/mL .
Neuroprotective Effects
The neuroprotective properties of THIQ have been explored in the context of neurodegenerative disorders. Research indicates that THIQ analogs may exert protective effects against neuronal damage by modulating neurotransmitter systems and reducing oxidative stress .
Structure-Activity Relationship (SAR)
The biological activity of THIQ compounds is closely linked to their chemical structure. Variations in substituents on the isoquinoline core significantly influence their pharmacological profiles. For example:
| Compound | Substituent | Biological Activity | EC50/SI |
|---|---|---|---|
| Compound 1 | Indole | Anti-SARS-CoV-2 | 2.78 μM / >71.94 |
| Compound 2 | Piperazine | Antibacterial | 25 μg/mL |
| Compound 3 | Methoxy | Neuroprotective | N/A |
This table summarizes key findings from various studies that illustrate how modifications to the THIQ scaffold can enhance or alter its biological activities.
The mechanisms through which THIQ compounds exert their biological effects vary by target. In the case of antiviral activity against SARS-CoV-2, studies suggest that these compounds primarily inhibit post-entry viral replication rather than preventing viral entry into host cells . Additionally, for antimicrobial activity, some THIQ derivatives inhibit critical enzymes involved in bacterial cell wall synthesis .
Case Studies
- Antiviral Efficacy Against SARS-CoV-2 : A study synthesized two novel THIQ-based heterocycles and evaluated their efficacy against SARS-CoV-2 in vitro. The lead compound showed superior antiviral activity compared to CQ and HCQ .
- Neuroprotection in Ischemic Models : Research demonstrated that certain THIQ derivatives could reduce infarction size and neuronal damage in animal models of stroke by inhibiting oxidative stress pathways .
- Antibacterial Activity Evaluation : A series of THIQ analogs were tested against multiple bacterial strains, revealing significant antibacterial properties with specific compounds showing enhanced potency against Gram-positive bacteria .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride, and how can reaction conditions be optimized for scalability?
- Answer: The compound is typically synthesized via heterocyclization or multi-step condensation reactions. For example, [5+1] heterocyclization using 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)anilines with carbon disulfide has been reported to yield tetrahydroisoquinoline derivatives (Scheme 7 in ). Optimization involves controlling reaction temperature, solvent polarity, and stoichiometry. Post-synthesis purification via silica gel chromatography or recrystallization improves purity. Reaction yields can be enhanced by using catalysts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for amide bond formation, as seen in multi-step syntheses ().
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR verify molecular structure and substituent positions ().
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., m/z 148.2050 for the free base; ).
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>97% as per ).
- X-ray Crystallography: Resolves crystal structure for derivatives (e.g., ).
Q. What are the critical stability considerations for storing this compound in laboratory settings?
- Answer: The compound should be stored in airtight containers at room temperature (20–25°C) with desiccants to prevent hydrolysis. Stability under varying pH and temperature conditions should be tested via accelerated degradation studies. highlights the need for stability profiling using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Advanced Research Questions
Q. How do structural modifications at the 2- and 7-positions of the tetrahydroisoquinoline scaffold influence biological activity in antimicrobial research?
- Answer: Substituents at these positions significantly affect target binding. For instance:
- 2-Acetyl derivatives (e.g., 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine) enhance antibacterial activity by increasing membrane permeability ().
- 7-Hydroxyl or halogen groups (e.g., 6-Chloro-2-methyl derivatives in ) improve selectivity against bacterial enzymes like DNA gyrase.
- Quantitative Structure-Activity Relationship (QSAR) models can correlate substituent electronic/steric parameters with MIC (Minimum Inhibitory Concentration) values ().
Q. What methodological approaches resolve discrepancies in biological activity data observed for tetrahydroisoquinoline derivatives across different assay systems?
- Answer: Discrepancies may arise from:
- Assay Variability: Standardize protocols (e.g., broth microdilution for antimicrobial testing).
- Compound Stability: Monitor degradation in assay buffers using LC-MS ().
- Target Specificity: Use isogenic bacterial strains or CRISPR-edited cell lines to isolate target effects ().
- Meta-analyses of SAR data across studies can identify robust activity trends ().
Q. How can researchers design experiments to elucidate the mechanism of action of this compound in cancer cells?
- Answer: Key strategies include:
- Transcriptomic/Proteomic Profiling: RNA-seq or SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify dysregulated pathways.
- Target Deconvolution: Use affinity chromatography with immobilized compound derivatives (e.g., benzamide-linked analogs in ) to pull down interacting proteins.
- Kinase Inhibition Assays: Test against panels of oncogenic kinases (e.g., EGFR, HER2) due to structural similarities with known kinase inhibitors ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
